2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
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Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
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Scientific Research Applications
Highly Selective Hydrogenation of Phenol and Derivatives
A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), which promotes the selective formation of cyclohexanone from phenol in aqueous media. This process is significant for chemical industry applications, especially in the manufacture of polyamides. The catalyst showed exceptional activity and selectivity under mild conditions, highlighting its potential in the selective hydrogenation of hydroxylated aromatic compounds (Wang et al., 2011).
Anticonvulsant Enaminones Structure Analysis
The structural analysis of anticonvulsant enaminones, including their hydrogen bonding patterns, provides insights into their therapeutic potential. Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, revealing the significance of their cyclohexene ring conformations and intermolecular hydrogen bonding. Such studies contribute to the understanding of the molecular basis of their anticonvulsant properties (Kubicki et al., 2000).
Nitrile and Non-nitrile Pyridine Products Synthesis
O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the synthesis of various pyridine products. This research highlights the chemical versatility and reactivity of cyano-enamide derivatives, paving the way for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science (O'Callaghan et al., 1999).
Solvent Effect on Enamineketone Reactions
Sato Kikumasa et al. (1975) investigated the solvent effect on the reaction of 2,6-dibromocyclohexanone with morpholine, demonstrating how the reaction solvent influences the product ratio. This study provides valuable insights into the synthesis of enaminoketones and amides, crucial for designing efficient synthetic pathways for pharmaceuticals and fine chemicals (SatoKikumasa et al., 1975).
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-2-3-5-14(11)19-17(22)13(10-18)8-12-6-7-15(20)16(21)9-12/h6-9,11,14,20-21H,2-5H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJJEOHHXUPABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.